(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
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Description
(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C27H24O8 and its molecular weight is 476.481. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antimicrobial Activities
Research has identified compounds structurally related to (Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one with moderate antitumor and antimicrobial activities. This includes studies on derivatives of griseofulvin from marine endophytic fungi, indicating potential applications in cancer and infection control (Xia et al., 2011).
Synthesis and Antioxidant Properties
The synthesis of benzofuran derivatives, including those similar to the compound , has been explored for their antioxidant properties. Research demonstrates the potential of these compounds in scavenging free radicals and reducing oxidative stress (Ezzatzadeh & Hossaini, 2018).
Inhibition of Carbonic Anhydrase Isoenzymes
Studies have shown that certain polymethoxylated-pyrazoline benzene sulfonamides, structurally related to the compound , exhibit significant inhibition of carbonic anhydrase isoenzymes. This suggests potential therapeutic applications in diseases where these enzymes play a key role (Kucukoglu et al., 2016).
Catalytic Activities in Polymerization
The compound's related zinc anilido-oxazolinate complexes have been investigated as initiators for ring-opening polymerization. This research is significant for developing new materials and polymers (Chi‐Tien Chen et al., 2007).
Bioactivity in Cancer Research
Certain derivatives of benzofuran, similar to the compound , have been synthesized and evaluated for anti-cancer activities. This highlights the compound's potential role in developing new cancer treatments (Demirayak et al., 2015).
Estrogen Receptor Binding Affinity
Research on arylobenzofurans, structurally related to the compound, has explored their binding affinity for the estrogen receptor. This suggests potential applications in diseases or conditions influenced by estrogen levels (Halabalaki et al., 2000).
Properties
IUPAC Name |
(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-30-18-7-5-16(6-8-18)21(28)15-34-19-9-10-20-23(13-19)35-26(27(20)29)12-17-11-24(32-3)25(33-4)14-22(17)31-2/h5-14H,15H2,1-4H3/b26-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBPUOFABPFAEA-ZRGSRPPYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4OC)OC)OC)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)OC)/O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.